

# Application Notes and Protocols: Ammonium Bitartrate in the Food Industry

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## Compound of Interest

Compound Name: Ammonium bitartrate

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## Introduction

**Ammonium bitartrate**, the monoammonium salt of L-(+)-tartaric acid, is a food additive utilized for its functional properties as a leavening agent, acidity regulator, and stabilizer.<sup>[1]</sup> A white crystalline powder, it is a byproduct of the winemaking process.<sup>[1]</sup> This document provides detailed application notes and experimental protocols relevant to the use and analysis of **ammonium bitartrate** in the food industry.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **ammonium bitartrate** is essential for its effective application in food formulations. Key quantitative data is summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>6</sub>	[2]
Molecular Weight	167.12 g/mol	-
Appearance	White crystalline powder	[1]
Water Solubility	1.00 g/100g at 0°C	[3]
	1.88 g/100g at 10°C	[3]
	2.70 g/100g at 20°C	[3]
Boiling Point	295.66°C (estimate)	[3]
Flash Point	223.1°C	[3]
Specific Rotation	[α] <sub>D</sub> <sup>20</sup> +26.0° (c=1.5 in water)	[3]
Stability	Stable under normal conditions; incompatible with strong oxidizing agents.	[3]

## Regulatory Status

- United States (FDA): Tartaric acid and its salts, including ammonium salts, are generally recognized as safe (GRAS) for their intended use in food, in accordance with good manufacturing practice.[4][5][6] There is no specific limitation on its use other than what is dictated by good manufacturing practice.[7][8]
- European Union (EU): **Ammonium bitartrate** does not have a specific E-number assigned to it. However, tartaric acid (E 334) and its sodium (E 335), potassium (E 336), and calcium (E 354) salts are approved food additives.[9][10][11] The use of tartrates is regulated, with a group Acceptable Daily Intake (ADI) of 240 mg/kg body weight per day, expressed as tartaric acid.[10][12]
- Codex Alimentarius: The General Standard for Food Additives (GSFA) provides guidance on the use of food additives, and food business operators should consult the latest version to ensure compliance.[1][13][14][15]

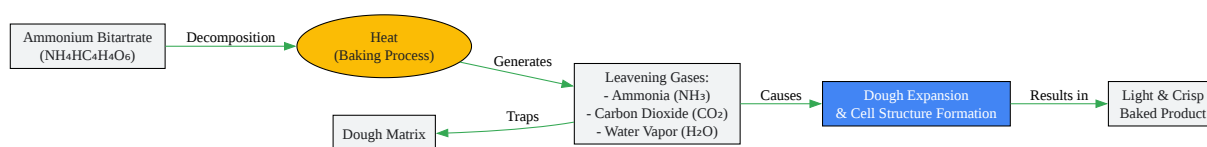
## Applications in the Food Industry

### Baking: Leavening Agent

**Ammonium bitartrate** can function as a component of chemical leavening systems in baked goods, particularly in dry, low-moisture products like biscuits and crackers.[16][17]

**Mechanism of Action:** When heated, ammonium salts in the presence of an acid (like the bitartrate ion) can decompose to produce ammonia and carbon dioxide gas. This gas formation contributes to the leavening of the dough, resulting in a lighter, crispier texture. The use of ammonium-based leavening agents is often favored in products with low moisture content to ensure the complete evaporation of any residual ammonia, which could otherwise impart an undesirable flavor.[18]

**Typical Usage Levels:** While specific data for **ammonium bitartrate** is limited, related ammonium-based leavening agents like ammonium bicarbonate are typically used at levels of 0.5% to 1.5% of the flour weight in biscuits.[17]



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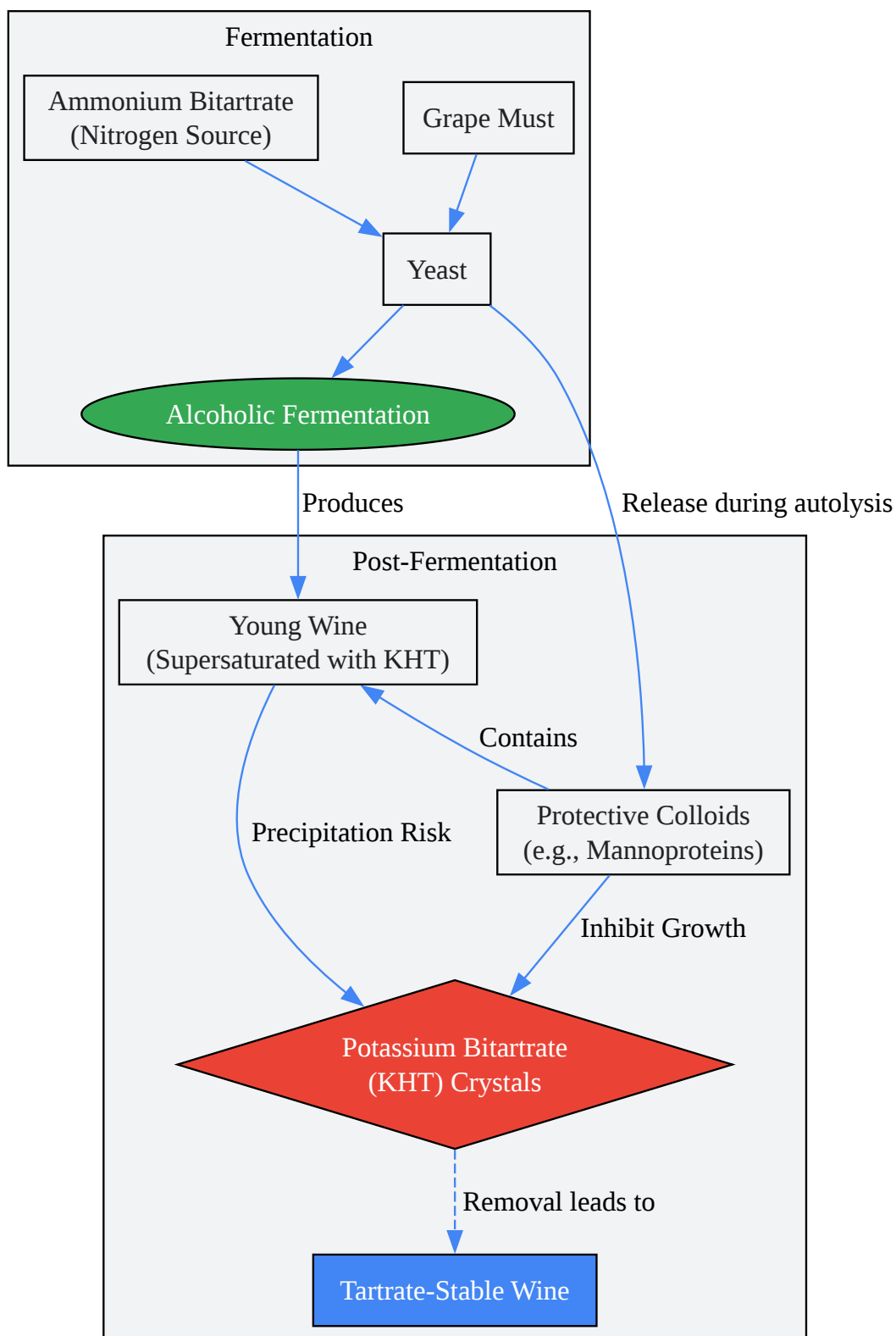
Figure 1: Leavening mechanism of **ammonium bitartrate** in baking.

### Winemaking: Tartrate Stability

Potassium bitartrate (KHT) precipitation is a common issue in winemaking, leading to the formation of crystalline deposits in the final product. While various methods are employed to achieve tartrate stability, the role of **ammonium bitartrate** is primarily indirect.

**Mechanism of Action:** Ammonium salts are often added to grape must as a nitrogen source for yeast during fermentation.[19] A healthy and efficient fermentation can influence the final

chemical composition of the wine, including its organic acid profile and colloidal structure. Certain wine components, such as proteins, polysaccharides (like mannoproteins released from yeast), and polyphenols, can act as protective colloids that inhibit the nucleation and growth of KHT crystals.[19][20][21] By ensuring a robust yeast population, the addition of ammonium salts can indirectly contribute to the formation of these protective colloids. However, there is no strong evidence to suggest that the ammonium ion itself directly inhibits KHT crystallization in the same way that substances like carboxymethylcellulose or metatartaric acid do.[22]



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Figure 2: Indirect role of **ammonium bitartrate** in wine tartrate stability.

## Experimental Protocols

The analysis of **ammonium bitartrate** in food matrices typically involves the separate determination of the tartrate and ammonium ions.

### Protocol 1: Determination of Tartrate by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for the analysis of organic acids in food and beverages.  
[\[2\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

1. Principle: Tartaric acid is separated from other organic acids in the sample by reverse-phase HPLC and quantified using a UV detector.

2. Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with a UV detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate (KH<sub>2</sub>PO<sub>4</sub>), pH adjusted to 2.6 with orthophosphoric acid.[\[25\]](#)
- Tartaric Acid standard
- Reagent grade water
- Sample clarification filters (0.45 µm)

3. Standard Preparation:

- Prepare a stock standard solution of tartaric acid (e.g., 1000 mg/L) in reagent grade water.
- Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in the samples.

4. Sample Preparation:

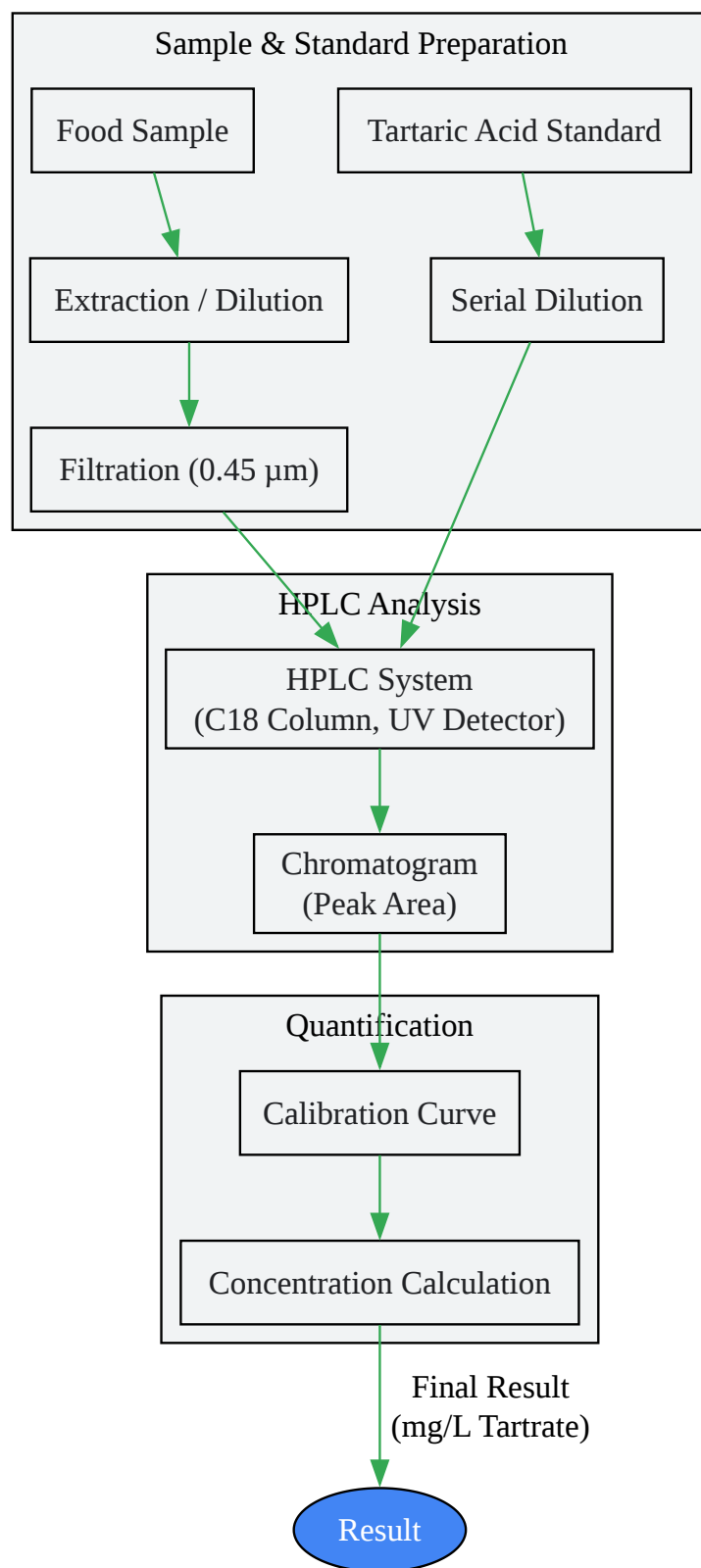
- Liquid Samples (e.g., beverages): Degas if necessary. Dilute the sample with reagent grade water to bring the tartrate concentration within the calibration range. Filter through a 0.45  $\mu\text{m}$  filter.
- Solid Samples (e.g., baked goods): Homogenize a known weight of the sample. Extract the tartrates with a known volume of reagent grade water, potentially with gentle heating and sonication. Centrifuge and filter the supernatant through a 0.45  $\mu\text{m}$  filter. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.

#### 5. Chromatographic Conditions:

- Column: C18
- Mobile Phase: Isocratic elution with 0.01 M  $\text{KH}_2\text{PO}_4$  (pH 2.6)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20  $\mu\text{L}$
- Column Temperature: 30°C
- Detection: UV at 210 nm

#### 6. Quantification:

- Construct a calibration curve by plotting the peak area of the tartaric acid standard against its concentration.
- Calculate the concentration of tartaric acid in the sample from the calibration curve, accounting for any dilution factors.



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Figure 3: Workflow for the determination of tartrate by HPLC.



## Protocol 2: Determination of Tartrate by Capillary Electrophoresis (CE)

This protocol is based on established methods for organic acid analysis in beverages.[\[3\]](#)[\[4\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

1. Principle: Anions of organic acids, including tartrate, are separated based on their differential migration in an electric field within a capillary. Detection is typically achieved by indirect UV absorbance.

2. Instrumentation and Reagents:

- Capillary Electrophoresis system with a UV detector
- Fused silica capillary (e.g., 50  $\mu\text{m}$  I.D., 60 cm total length)
- Background Electrolyte (BGE): e.g., 10 mmol/L 2,4-dihydroxybenzoic acid (DHBA) at pH 3.6 containing 0.4 mmol/L cetyltrimethylammonium bromide (CTAB) as an electroosmotic flow reverser.
- Tartaric Acid standard
- Reagent grade water

3. Standard and Sample Preparation:

- Prepare standards and samples as described in the HPLC protocol (Protocol 1, steps 3 and 4). Simple dilution with water is often sufficient for beverage samples.

4. Electrophoretic Conditions:

- Capillary: Fused silica, 50  $\mu\text{m}$  I.D.
- BGE: 10 mmol/L DHBA, 0.4 mmol/L CTAB, pH 3.6
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
- Voltage: -20 kV

- Temperature: 25°C
- Detection: Indirect UV at 254 nm

#### 5. Quantification:

- Identify the tartrate peak based on its migration time compared to the standard.
- Quantify using a calibration curve of peak area versus concentration.

## Protocol 3: Determination of Ammonium Ion

The ammonium ion can be determined by various methods, including ion-selective electrodes, spectrophotometry (e.g., the indophenol blue method), or ion chromatography. The choice of method will depend on the sample matrix and available instrumentation.

## Conclusion

**Ammonium bitartrate** serves specific functions in the food industry, primarily as a leavening agent in baked goods and as a yeast nutrient in winemaking. Its use is governed by regulations for tartaric acid and its salts. The provided protocols offer a foundation for the analytical determination of its components in food matrices, which is crucial for quality control and regulatory compliance. Further method development and validation may be required for specific complex food products.

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